molecular formula C₁₅H₃₁NO₄ B549758 (2R,3R,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol CAS No. 81117-35-3

(2R,3R,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol

Cat. No. B549758
CAS RN: 81117-35-3
M. Wt: 289.41 g/mol
InChI Key: FTSCEGKYKXESFF-LXTVHRRPSA-N
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Description

This compound belongs to the class of organic compounds known as piperidines .


Molecular Structure Analysis

The molecular structure analysis of this compound could involve techniques such as FT-IR, FT-Raman, and UV-Vis spectroscopy . These techniques can provide valuable information about the compound’s structure and its electronic properties.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques and calculations. For example, the molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, and rotatable bond count can be computed . Spectroscopic techniques can also be used to investigate the compound’s properties .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Research has focused on developing convenient synthesis methods for structurally similar compounds. For instance, Yonghai Liu et al. (2008) reported a novel approach to synthesize a related compound using a multi-step process, avoiding undesired isomers (Liu, Da-li, Lu, & Miao, 2008).

  • Spectroscopic Analysis : E. Isac Paulraj and S. Muthu (2013) characterized a related compound using various spectroscopic techniques, including FT-IR, FT-Raman, and UV-Vis, and conducted theoretical studies to understand its structural and electronic properties (Paulraj & Muthu, 2013).

Biological and Medicinal Applications

  • Glycogen Phosphorylase Inhibition : Research by P. Jakobsen et al. (2001) explored the inhibitory effects of similar compounds on liver glycogen phosphorylase, a key enzyme in glucose metabolism. Their study highlighted the importance of specific stereochemistry for effective inhibition (Jakobsen et al., 2001).

  • Anti-Hyperglycemic and Other Bioactivities : Tong et al. (2018) discussed 1-deoxynojirimycin derivatives (structurally related to the compound ), highlighting their anti-hyperglycemic, anti-viral, and anti-tumor potential. This underscores the diverse therapeutic possibilities of these compounds (Tong et al., 2018).

Material Science and Industrial Applications

  • Industrial Waste Utilization : J. Wilken et al. (1997) demonstrated the synthesis of new chiral bicyclic 3-hydroxypiperidines from industrial waste materials, showcasing the potential of these compounds in sustainable industrial processes (Wilken et al., 1997).

  • Microwave-Assisted Synthesis : Y. Hijji et al. (2021) reported a microwave-assisted synthesis technique for a water-soluble Schiff base derivative, indicating the efficiency and innovative approaches in synthesizing structurally related compounds (Hijji et al., 2021).

properties

IUPAC Name

(2R,3R,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31NO4/c1-2-3-4-5-6-7-8-9-16-10-13(18)15(20)14(19)12(16)11-17/h12-15,17-20H,2-11H2,1H3/t12-,13+,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSCEGKYKXESFF-LXTVHRRPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCN1CC(C(C(C1CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60333407
Record name NN-DNJ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol

CAS RN

81117-35-3
Record name NN-DNJ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(n-Nonyl)-1-deoxynojirimycin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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